molecular formula C14H21N9O2 B2714218 N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-2-(1H-1,2,4-triazol-1-yl)acetamide CAS No. 2034358-00-2

N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-2-(1H-1,2,4-triazol-1-yl)acetamide

Cat. No.: B2714218
CAS No.: 2034358-00-2
M. Wt: 347.383
InChI Key: FHKPDEHHDCAJRM-UHFFFAOYSA-N
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Description

"N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-2-(1H-1,2,4-triazol-1-yl)acetamide" is a compound featuring a 1,3,5-triazine core and morpholine, dimethylamino, and triazole groups. It plays a pivotal role in several chemical, biological, and industrial applications due to its unique structure and reactivity.

Preparation Methods

Synthetic routes and reaction conditions: The compound is synthesized by sequential coupling reactions involving 1,3,5-triazine, morpholine, and triazole derivatives. This multistep synthesis often involves:

  • Nucleophilic substitution reactions with appropriate base catalysts under controlled temperatures.

  • Coupling reactions using reagents like carbodiimides.

Industrial production methods: Industrially, the synthesis employs large-scale batch reactors with rigorous control of temperature, pH, and reaction time to maximize yield and purity.

Chemical Reactions Analysis

Types of reactions it undergoes:

  • Oxidation: The compound can undergo oxidation at the morpholine ring, often using oxidants like m-chloroperbenzoic acid.

  • Reduction: Reduction can occur at the triazine core using reducing agents such as sodium borohydride.

  • Substitution: Substitution reactions are prominent, particularly at the 1,3,5-triazine ring, under the influence of nucleophiles.

Common reagents and conditions: Reagents often include strong bases like sodium hydride for deprotonation and electrophilic halides for substitution. Conditions vary from mild to highly reactive environments, tailored for specific reactions.

Major products formed:

Scientific Research Applications

Chemistry: The compound's unique reactivity makes it a valuable intermediate in synthetic organic chemistry, aiding in the production of complex molecules.

Biology: It's explored for its potential as an enzyme inhibitor due to its ability to interact with active sites in proteins, impacting cellular processes.

Medicine: Research investigates its use as a therapeutic agent, particularly in oncology, where it could inhibit cancer cell growth.

Industry: In industrial applications, it serves as a building block for advanced materials, such as specialized polymers and resins.

Mechanism of Action

Effects: The compound exerts its effects by interacting with molecular targets, often enzymes or receptors, altering their function.

Molecular targets and pathways: It can inhibit enzyme activity by binding to active sites, disrupting normal metabolic pathways, and leading to varied biological outcomes.

Comparison with Similar Compounds

  • N-((4-(dimethylamino)-6-piperidino-1,3,5-triazin-2-yl)methyl)-2-(1H-1,2,4-triazol-1-yl)acetamide: This variant features a piperidine ring, impacting its solubility and reactivity.

  • N-((4-(methylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-2-(1H-1,2,4-triazol-1-yl)acetamide: The methylamino substitution changes its binding affinity and biological activity.

Uniqueness: The specific arrangement and combination of functional groups in "N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-2-(1H-1,2,4-triazol-1-yl)acetamide" confer unique properties that make it particularly effective in its roles.

Properties

IUPAC Name

N-[[4-(dimethylamino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]methyl]-2-(1,2,4-triazol-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N9O2/c1-21(2)13-18-11(7-16-12(24)8-23-10-15-9-17-23)19-14(20-13)22-3-5-25-6-4-22/h9-10H,3-8H2,1-2H3,(H,16,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHKPDEHHDCAJRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC(=N1)N2CCOCC2)CNC(=O)CN3C=NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N9O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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